molecular formula C6H15NOS B13188923 Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone

Cat. No.: B13188923
M. Wt: 149.26 g/mol
InChI Key: NHMSSGHPDXIYSF-UHFFFAOYSA-N
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Description

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone is a sulfur-containing organic compound with a unique structure that includes an imino group, a methyl group, and a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone typically involves the reaction of 3-methylbutan-2-ylamine with a suitable sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the imino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Imino(3-methylbutan-2-yl)(3-methylbutyl)-lambda6-sulfanone
  • Imino-methyl-(3-methylbutan-2-yl)-oxo-lambda6-sulfane

Uniqueness

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

imino-methyl-(3-methylbutan-2-yl)-oxo-λ6-sulfane

InChI

InChI=1S/C6H15NOS/c1-5(2)6(3)9(4,7)8/h5-7H,1-4H3

InChI Key

NHMSSGHPDXIYSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)S(=N)(=O)C

Origin of Product

United States

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